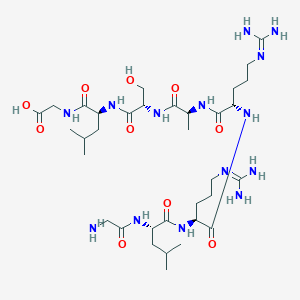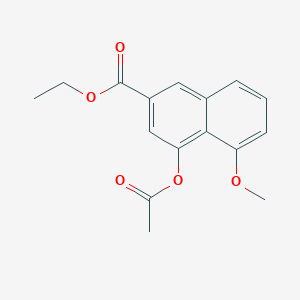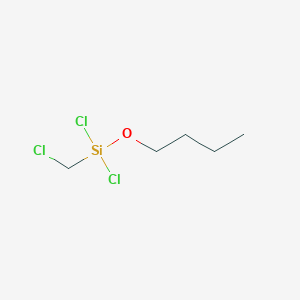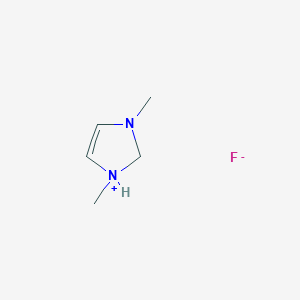
1-(Methylsulfanyl)undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfanyl)undecan-3-one is an organic compound belonging to the class of ketones It is characterized by the presence of a methylsulfanyl group attached to the third carbon of an undecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)undecan-3-one can be synthesized through several methods. One common approach involves the reaction of 1-undecanol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylsulfanyl)undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of certain cosmetic and pharmaceutical products.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfanyl)undecan-3-one involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
1-(Methylsulfanyl)undecan-3-one can be compared with other similar compounds such as:
Undecan-2-one: Another ketone with a similar structure but different functional group positioning.
Undecan-3-one: Lacks the methylsulfanyl group, resulting in different chemical properties.
Undecan-4-one: Similar structure but with the ketone group at a different position.
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other undecanones.
Eigenschaften
CAS-Nummer |
669057-24-3 |
|---|---|
Molekularformel |
C12H24OS |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
1-methylsulfanylundecan-3-one |
InChI |
InChI=1S/C12H24OS/c1-3-4-5-6-7-8-9-12(13)10-11-14-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
WJKKKOBURWNPGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)

![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)



